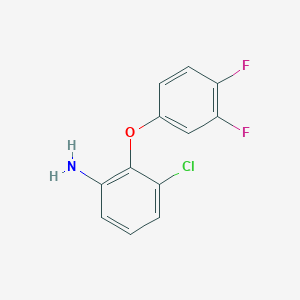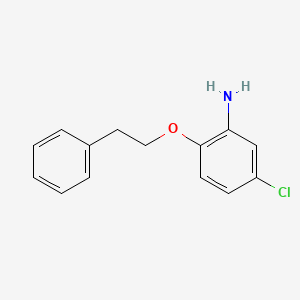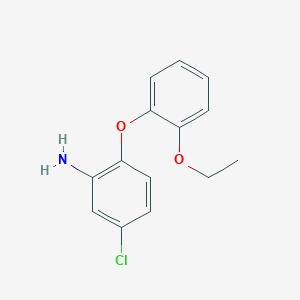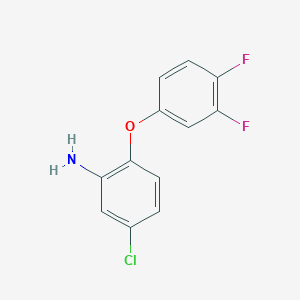
5-Chloro-2-(3,4-difluorophenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(3,4-difluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H8ClF2NO and its molecular weight is 255.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Electrochemical Synthesis and Photovoltaic Applications
A study by Shahhosseini et al. (2016) focused on the electrochemical synthesis of novel polymers related to aniline derivatives. These polymers, combined with graphene, were used as counter electrodes in dye-sensitized solar cells, leading to enhanced energy conversion efficiency. This indicates potential applications of aniline derivatives in photovoltaic technologies and renewable energy sources (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
2. Applications in Biocides
Research by Asaad, Grant, and Latif (1988) explored 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides, which have structural similarities to 5-Chloro-2-(3,4-difluorophenoxy)aniline. These compounds demonstrated significant molluscicidal and fungicidal activities, suggesting their potential use as biocides (Asaad, Grant, & Latif, 1988).
3. Vibrational Spectroscopy and Molecular Studies
Karthick et al. (2013) investigated 2-chloro-5-(trifluoromethyl) aniline, a compound similar to this compound, using vibrational spectroscopy. This study provided insights into the molecular structure and electronic properties, which could be relevant for materials science and molecular engineering applications (Karthick, Balachandran, Perumal, & Nataraj, 2013).
4. Fluorescence Quenching Studies
Research by Geethanjali, Nagaraja, and Melavanki (2015) focused on the fluorescence quenching of boronic acid derivatives by aniline. Understanding the quenching mechanism of such compounds can be crucial in the development of optical sensors and other photonic devices (Geethanjali, Nagaraja, & Melavanki, 2015).
5. Synthesis of Novel Polymers
A study by Li et al. (2017) demonstrated the synthesis of novel donor–acceptor systems incorporating aniline derivatives for electrochromic materials. These materials exhibit promising properties for applications in near-infrared electrochromic devices (Li, Liu, Ju, Zhang, & Zhao, 2017).
Safety and Hazards
When handling 5-Chloro-2-(3,4-difluorophenoxy)aniline, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .
Wirkmechanismus
Target of Action
It’s known that anilines and their derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Anilines typically act through their interaction with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Anilines and their derivatives can potentially affect multiple biochemical pathways depending on their specific chemical structure and the biological targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
The effects would depend on the specific biological targets that the compound interacts with and the resulting changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 5-Chloro-2-(3,4-difluorophenoxy)aniline interacts with its targets and its overall biological effects .
Eigenschaften
IUPAC Name |
5-chloro-2-(3,4-difluorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVYVRBHCKKPIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

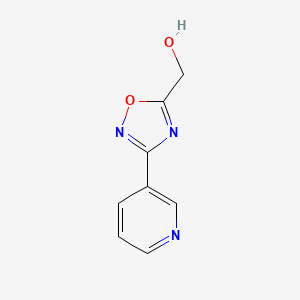
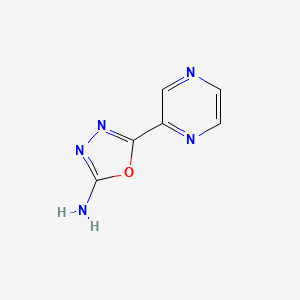
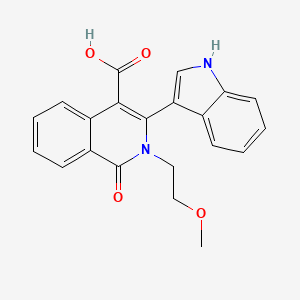
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)

![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)



